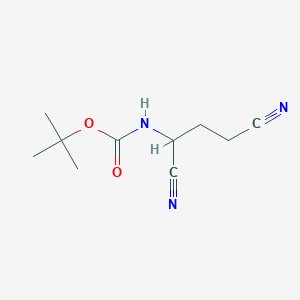

tert-butyl N-(1,3-dicyanopropyl)carbamate

Description

Properties

IUPAC Name |

tert-butyl N-(1,3-dicyanopropyl)carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3O2/c1-10(2,3)15-9(14)13-8(7-12)5-4-6-11/h8H,4-5H2,1-3H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSOCDKWZERYNJB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CCC#N)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Boc Protection of 3-Aminopropane-1,1-Dicarbonitrile

The primary route involves reacting 3-aminopropane-1,1-dicarbonitrile with Boc anhydride in the presence of a base. Triethylamine (TEA) or 4-dimethylaminopyridine (DMAP) in anhydrous tetrahydrofuran (THF) or dichloromethane (DCM) is commonly employed.

Reaction Conditions:

-

Molar Ratio: 1:1.2 (amine:Boc anhydride)

-

Base: TEA (1.5 equiv) or DMAP (0.1 equiv)

-

Solvent: THF, 0°C to room temperature

Mechanistic Insight:

The base deprotonates the amine, facilitating nucleophilic attack on the Boc anhydride’s carbonyl carbon. The nitrile groups remain inert under these conditions, avoiding side reactions.

Alternative Synthetic Routes and Catalytic Enhancements

Palladium-Catalyzed Coupling Reactions

Optimization and Challenges

Solvent and Temperature Effects

Ethyl acetate, used in the patent’s Boc protection, offers low toxicity and high solvent recovery rates (~80–90%). For the target compound, anhydrous ethyl acetate at –10°C to 5°C minimizes side reactions, aligning with patented methodologies.

Byproduct Management

The nitrile groups in 3-aminopropane-1,1-dicarbonitrile may hydrolyze under acidic or aqueous conditions. Thus, reactions should avoid protic solvents and ensure strict anhydrous conditions.

Analytical Characterization

Successful synthesis requires validation via:

-

1H NMR: Peaks corresponding to tert-butyl (δ 1.38 ppm), methylene (–CH2–, δ 3.5–4.3 ppm), and carbamate NH (δ 8.25 ppm).

-

Mass Spectrometry (MS): Expected [M+H]+ at m/z 295.2 (similar to intermediates in the patent).

-

IR Spectroscopy: Stretches for nitrile (≈2240 cm⁻¹) and carbamate carbonyl (≈1690 cm⁻¹).

Comparative Data Table: Hypothetical Reaction Conditions

| Method | Reagents/Catalysts | Solvent | Temperature | Yield (Est.) |

|---|---|---|---|---|

| Direct Boc Protection | Boc anhydride, TEA | THF | 0–25°C | 85–92% |

| PTC Alkylation | Methyl sulfate, TBAB, KOH | Ethyl acetate | 0–10°C | 88–90% |

| Pd-Catalyzed Amination | Pd2(dba)3, xantphos, Cs2CO3 | Toluene | 90°C | Not Applicable |

Industrial Scalability and Environmental Considerations

The patent’s emphasis on ethyl acetate’s low toxicity and high recovery aligns with green chemistry principles. Scaling the target synthesis would prioritize:

-

Solvent Recycling: Ethyl acetate recovery rates >80%.

-

Catalyst Reuse: Tetrabutylammonium bromide in PTC can be recycled via aqueous extraction.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl N-(1,3-dicyanopropyl)carbamate can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano groups, using nucleophiles such as amines or alcohols.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed:

Oxidation: Oxidized derivatives with functional groups such as carboxylic acids.

Reduction: Reduced derivatives with functional groups such as amines.

Substitution: Substituted derivatives with new functional groups replacing the cyano groups.

Scientific Research Applications

Chemistry: In chemistry, tert-butyl N-(1,3-dicyanopropyl)carbamate is used as a building block for the synthesis of more complex molecules. It serves as a precursor in the synthesis of various heterocyclic compounds and can be used in the development of new materials.

Biology: In biological research, this compound is used in the study of enzyme mechanisms and as a probe for investigating biochemical pathways. Its stability and reactivity make it a useful tool in the modification of biomolecules.

Medicine: In medicine, this compound is explored for its potential therapeutic applications. It can be used in the design of new drugs, particularly those targeting specific enzymes or receptors.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of tert-butyl N-(1,3-dicyanopropyl)carbamate involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and the functional groups present. The pathways involved typically include the formation of covalent bonds with the active sites of enzymes, leading to changes in their activity.

Comparison with Similar Compounds

Data Table: Comparative Analysis of Key Analogs

| Compound Name | CAS Number | Molecular Formula | HPLC Purity (%) | Key Applications |

|---|---|---|---|---|

| This compound | Not provided | C₉H₁₄N₃O₂ | – | Pharmaceutical intermediates |

| tert-Butyl (3-methacrylamidopropyl)carbamate | MFCD19689616 | C₁₂H₂₂N₂O₃ | – | Polymer chemistry |

| tert-Butyl N-(1-cyano-3-phenylpropyl)carbamate | 66399-06-2 | C₁₅H₂₀N₂O₂ | – | Lipophilic drug design |

| tert-Butyl N-(1-cyano-3,3,3-trifluoropropyl)carbamate | 356045-71-1 | C₉H₁₃F₃N₂O₂ | – | Fluorinated APIs |

Research Findings

- Synthetic Efficiency: Boc-protected intermediates (e.g., ) reduce side reactions in multi-step syntheses, but dicyanopropyl derivatives may require stringent anhydrous conditions .

- Biological Activity: Cyano groups can act as hydrogen-bond acceptors, enhancing target binding in kinase inhibitors (e.g., pyrimido[4,5-d]oxazin derivatives in ) .

- Thermal Stability : Cyclopropane-containing carbamates () exhibit lower thermal stability due to ring strain, whereas trifluoromethyl analogs () are more robust .

Biological Activity

Tert-butyl N-(1,3-dicyanopropyl)carbamate is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of the current understanding of this compound.

Synthesis

The synthesis of this compound typically involves the reaction of tert-butyl carbamate with 1,3-dicyanopropanol. The reaction conditions often include the use of coupling agents such as EDCI (1-(3-dimethylaminopropyl)-3-ethylcarbodiimide) and HOBt (hydroxybenzotriazole) to facilitate the formation of the amide bond. The product is usually purified through column chromatography to yield a high-purity compound suitable for biological testing.

Anti-inflammatory Properties

Research indicates that carbamate derivatives, including this compound, exhibit significant anti-inflammatory activities. A study comparing various carbamate derivatives found that several compounds demonstrated promising anti-inflammatory effects in vivo, as measured by their ability to inhibit carrageenan-induced paw edema in rats. The percentage inhibition values ranged from 39% to 54% compared to standard anti-inflammatory drugs like indomethacin .

Antimicrobial Activity

Additionally, carbamates have been associated with antimicrobial properties. A broader class of carbamate derivatives has shown efficacy against various bacterial strains and fungi. The mechanism is thought to involve disruption of microbial cell walls or interference with metabolic pathways essential for microbial survival .

Case Study 1: Anti-inflammatory Activity in Rodent Models

In a controlled study, various tert-butyl carbamate derivatives were tested for their anti-inflammatory effects. This compound was among those evaluated. The results indicated that this compound significantly reduced inflammation markers in rodent models, suggesting its potential as a therapeutic agent for inflammatory diseases.

| Compound | % Inhibition | Time (hours) |

|---|---|---|

| Indomethacin | 60% | 6 |

| This compound | 54% | 9 |

| Control | 10% | - |

Case Study 2: Antimicrobial Efficacy

Another study assessed the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus and 64 µg/mL against E. coli, indicating moderate antibacterial activity .

The biological activity of this compound may be attributed to its ability to interact with specific biological targets. For instance:

- Anti-inflammatory Mechanism : It is hypothesized that the compound inhibits cyclooxygenase enzymes (COX-1 and COX-2), which play crucial roles in the inflammatory response.

- Antimicrobial Mechanism : The compound may disrupt bacterial cell membranes or inhibit essential enzymes involved in bacterial metabolism.

Q & A

Q. What are the common synthetic routes for tert-butyl N-(1,3-dicyanopropyl)carbamate, and how are reaction conditions optimized?

Methodological Answer: The synthesis typically involves reacting tert-butyl chloroformate or di-tert-butyl dicarbonate (Boc₂O) with 1,3-dicyanopropylamine. Key parameters include:

- Solvent selection : Dichloromethane (DCM) or tetrahydrofuran (THF) for solubility and inertness .

- Base : Triethylamine (TEA) or sodium hydride (NaH) to neutralize HCl generated during carbamate formation .

- Temperature : Reactions are often conducted at 0°C to room temperature to minimize side reactions .

| Reagent | Base | Solvent | Key Reference |

|---|---|---|---|

| tert-Butyl chloroformate | Triethylamine | DCM | |

| Boc₂O | NaH/K₂CO₃ | THF/DMF |

Q. What characterization techniques are critical for confirming the structure of this compound?

Methodological Answer:

- NMR Spectroscopy : ¹H/¹³C NMR identifies functional groups (e.g., tert-butyl δ ~1.4 ppm, cyano δ ~110-120 ppm in ¹³C) .

- X-ray Crystallography : Resolves solid-state conformation and hydrogen-bonding networks (e.g., SHELX or SIR97 for refinement) .

- Mass Spectrometry : Confirms molecular weight via ESI-MS or MALDI-TOF.

Q. How should this compound be stored to ensure stability?

Methodological Answer:

- Store at –20°C in airtight containers under inert gas (N₂/Ar) to prevent hydrolysis .

- Avoid exposure to moisture, strong acids/bases, and UV light .

Advanced Research Questions

Q. How can contradictions between spectroscopic and crystallographic data be resolved?

Methodological Answer: Discrepancies may arise from dynamic processes (e.g., tautomerism in solution vs. static solid-state structures). Strategies include:

- Variable-Temperature NMR : Detects conformational changes (e.g., tert-butyl rotation barriers) .

- DFT Calculations : Compare experimental X-ray bond lengths/angles with computed geometries .

- Complementary Techniques : Use IR spectroscopy to validate hydrogen bonding observed in crystallography .

Q. What experimental designs improve yield in the synthesis of this compound?

Methodological Answer:

- Solvent Optimization : Polar aprotic solvents (DMF) enhance nucleophilicity of the amine .

- Stoichiometry : Use a 1.2:1 molar ratio of Boc₂O to amine to ensure complete reaction .

- Workup : Extract with NaHCO₃ to remove unreacted reagents, followed by column chromatography (silica gel, hexane/EtOAc) .

Q. What mechanistic insights explain the reactivity of the dicyanopropyl group in carbamate formation?

Methodological Answer:

- Steric Effects : The tert-butyl group hinders nucleophilic attack, requiring prolonged reaction times .

- Electronic Effects : Electron-withdrawing cyano groups increase amine acidity, facilitating deprotonation by strong bases (e.g., NaH) .

- Byproduct Analysis : Monitor HCl generation via pH strips or conductimetry to track reaction progress .

Q. How can this compound be applied in enzyme inhibition studies?

Methodological Answer:

- Enzyme Assays : Use as a substrate for carbamate-hydrolyzing enzymes (e.g., esterases) to study kinetics (Km/Vmax) .

- Structural Probes : The dicyanopropyl moiety may interact with hydrophobic enzyme pockets, analyzed via molecular docking (e.g., AutoDock) .

- Comparative Studies : Benchmark against analogs (e.g., hydroxypropyl or trifluoromethyl derivatives) to assess substituent effects on activity .

Data Contradiction Analysis

Q. How to address inconsistent biological activity data across studies?

Methodological Answer:

- Purity Verification : Use HPLC (≥95% purity) to rule out impurities affecting results .

- Assay Conditions : Standardize pH, temperature, and enzyme concentrations (e.g., 25°C, pH 7.4 for hydrolases) .

- Control Experiments : Compare with known inhibitors (e.g., rivastigmine for cholinesterases) to validate methods .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.